Cannabigerolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cannabigerolic acid is a prominent phytocannabinoid found in the cannabis plant, specifically Cannabis sativa. It serves as a crucial precursor in the biosynthesis of various other cannabinoids, including tetrahydrocannabinolic acid A, cannabidiolic acid, and cannabichromenic acid. Cannabigerolic acid is characterized by its chemical structure, which includes a carboxylic acid group, making it an acidic cannabinoid. Unlike its decarboxylated form, cannabigerol, which exhibits psychoactive properties, cannabigerolic acid is non-psychoactive and is primarily recognized for its potential therapeutic effects .

- There is limited data available on the safety profile of CBGA.

- As with most research on cannabinoids, further studies are needed to determine potential risks and interactions.

Anti-inflammatory properties

Studies suggest CBGA may possess anti-inflammatory properties. Research has been conducted in cell lines and animal models, indicating CBGA's potential role in inflammatory bowel disease. Source: NCBI, PubChem, Cannabigerolic acid (CID:6458481)

Neuroprotective effects

Some scientific studies have explored the potential neuroprotective effects of CBGA. In vitro and in vivo models have shown CBGA may help protect nerve cells from damage. Source: ScienceDirect, The neuroprotective effects of cannabigerolic acid on lipopolysaccharide-induced neuroinflammation in mice

Antibacterial properties

Emerging research suggests CBGA may have antibacterial properties. Studies have found it effective against certain strains of bacteria. Source: Molecules, Studies on the cannabinoid profile of Israeli medical cannabis:

- Decarboxylation: When exposed to heat, cannabigerolic acid can lose a carbon dioxide molecule to form cannabigerol. This reaction is catalyzed by heat and can occur at room temperature but at a much slower rate .

- Biosynthesis: In the cannabis plant, cannabigerolic acid is synthesized from geranyl pyrophosphate and olivetolic acid through the action of the enzyme geranyltransferase. This reaction forms the backbone for many other cannabinoids .

- Hydrolysis: Cannabigerolic acid can also participate in hydrolysis reactions under specific conditions, converting ester moieties into carboxylic acids, which may be relevant in synthetic pathways .

Cannabigerolic acid exhibits several biological activities that are of interest in pharmacology:

- Anti-inflammatory Effects: Research indicates that cannabigerolic acid may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

- Neuroprotective Properties: Preliminary studies suggest that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .

- Antibacterial Activity: Cannabigerolic acid has shown potential antibacterial effects against certain strains of bacteria, indicating its possible application in antimicrobial therapies .

Cannabigerolic acid has several promising applications:

- Pharmaceuticals: Due to its therapeutic properties, it is being investigated for use in developing treatments for conditions like inflammation, pain management, and neurodegenerative diseases.

- Cosmetics: Its anti-inflammatory and antibacterial properties make it an attractive ingredient in skincare products aimed at treating acne and other skin conditions .

- Nutraceuticals: Cannabigerolic acid is being explored as a dietary supplement for its potential health benefits.

Studies on the interactions of cannabigerolic acid with various biological systems reveal interesting insights:

- Receptor Interactions: Cannabigerolic acid interacts with cannabinoid receptors CB1 and CB2, although its effects are less pronounced than those of other cannabinoids like tetrahydrocannabinol and cannabidiol. This interaction may modulate various physiological processes without inducing psychoactive effects .

- Metabolism Studies: Research indicates that cannabigerolic acid undergoes metabolic transformations in different animal models, producing various metabolites that may contribute to its biological activity .

Several compounds share structural or functional similarities with cannabigerolic acid:

| Compound | Description | Unique Features |

|---|---|---|

| Cannabidiol | A non-psychoactive cannabinoid known for its therapeutic effects. | Exhibits anxiolytic and anti-seizure properties. |

| Tetrahydrocannabinol | The primary psychoactive component of cannabis. | Known for its psychoactive effects; widely studied for pain relief. |

| Cannabidiolic Acid | An acidic precursor to cannabidiol; non-psychoactive like cannabigerolic acid. | Directly involved in the biosynthesis of cannabidiol. |

| Cannabichromenic Acid | Another acidic cannabinoid that serves as a precursor to other cannabinoids. | Exhibits potential anti-inflammatory properties similar to CBGA. |

Cannabigerolic acid stands out due to its central role in cannabinoid biosynthesis and its unique pharmacological profile that differentiates it from other cannabinoids while maintaining potential therapeutic benefits .

Molecular Structure and Formula

IUPAC Nomenclature and Chemical Identity

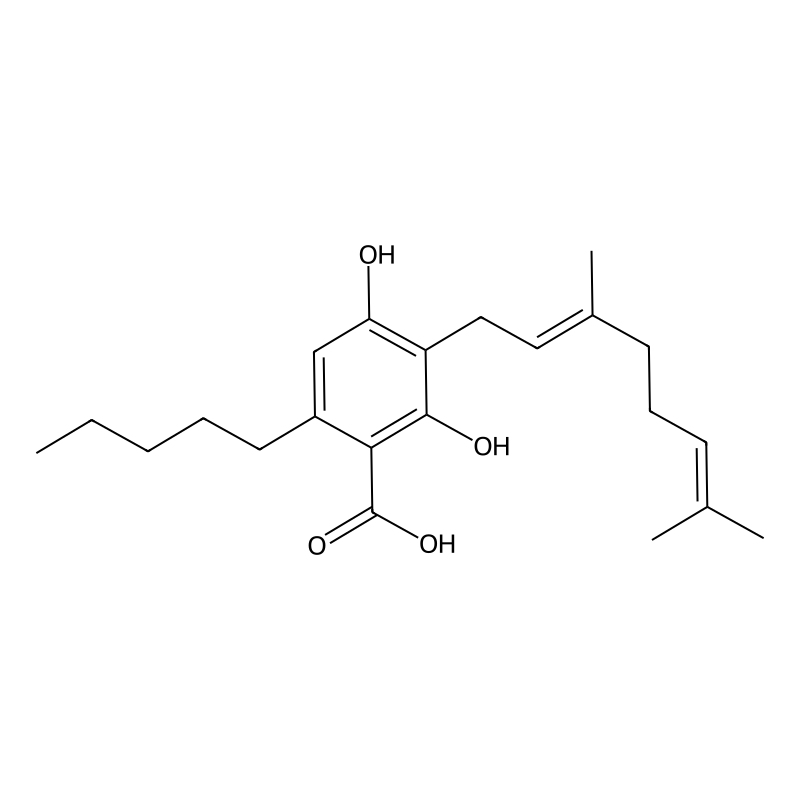

Cannabigerolic acid possesses the molecular formula C22H32O4 with a molecular weight of 360.49 grams per mole [1] [2] [3]. The compound is systematically designated according to IUPAC nomenclature as 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid [1] [2] [4]. This systematic name reflects the precise structural arrangement including the geometric configuration of the alkene bond and the substitution pattern on the aromatic ring. The Chemical Abstracts Service registry number for cannabigerolic acid is 25555-57-1 [1] [2] [3].

Structural Characteristics of Dihydroxybenzoic Acid Derivatives

Cannabigerolic acid belongs to the class of dihydroxybenzoic acid derivatives, specifically characterized as an olivetolic acid derivative wherein the hydrogen atom at position 3 is substituted by a geranyl group [1] [5] [6] [7]. The compound exhibits a resorcinol structure due to the meta arrangement of two hydroxyl groups on the benzene ring [7]. The aromatic moiety derives from olivetolic acid through the polyketide biosynthetic pathway, while the prenylated side chain originates from the MEP pathway of terpenoids [7]. This dual biosynthetic origin classifies cannabigerolic acid as both a polyketide and a monoterpenoid compound [7].

The molecular structure consists of a substituted benzoic acid core bearing two hydroxyl groups at positions 2 and 4, a pentyl chain at position 6, and a geranyl substituent at position 3 [6] [7]. This specific substitution pattern distinguishes cannabigerolic acid from other related compounds and determines its unique chemical and biological properties.

Geranyl Group Substitution Patterns

The geranyl group substitution in cannabigerolic acid exhibits specific structural characteristics that influence the compound's overall properties. The geranyl moiety, derived from geranyl diphosphate, is attached through a carbon-carbon bond formation at the C-3 position of the dihydroxybenzoic acid framework [8] [9] [10]. This substitution occurs with E-configuration at the 2,6-octadienyl chain, as indicated in the IUPAC name [1] [2] [4].

Recent studies have explored various substitution patterns and their effects on biological activity. Derivatives with different prenyl chain lengths have been synthesized, including compounds with C5, C10, and C15 prenyl chains [8] [10]. Notably, some derivatives exhibit prenylation at the C-5 position rather than the conventional C-3 position, representing rare structural variants in cannabinoid chemistry [10]. The geranyl group substitution pattern significantly influences the compound's three-dimensional structure and subsequent interactions with biological targets.

Physical Properties

Solubility Parameters in Various Solvents

Cannabigerolic acid demonstrates selective solubility characteristics across different solvent systems. The compound exhibits solubility in acetonitrile, which serves as a suitable medium for analytical preparations and reference standard formulations [11]. The compound shows solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [12]. This solubility profile reflects the compound's lipophilic nature due to the extended aliphatic geranyl chain and the aromatic benzoic acid core.

For nuclear magnetic resonance spectroscopy applications, cannabigerolic acid dissolves effectively in deuterated chloroform, which is commonly employed for structural characterization [13] [14]. The compound's partition coefficient (LogP) has been estimated at 7.870, indicating significant lipophilicity [12]. This high LogP value suggests preferential distribution into lipid phases rather than aqueous environments, which has implications for bioavailability and formulation considerations.

Crystalline Morphology and Properties

Cannabigerolic acid typically appears as a white to slightly yellowish crystalline powder under standard conditions [2]. The compound exhibits a melting point range of 115 ± 3 degrees Celsius according to commercial specifications [2]. Alternative sources report a melting point of 81.9-82.5 degrees Celsius for synthetic preparations [15], suggesting potential variations based on purity and crystallization conditions.

The crystalline structure of cannabigerolic acid has been studied in relation to its solid-form properties. The compound tends to form needle-like crystals with poor pharmaceutical handling characteristics [16]. Crystal structure analysis reveals distinct hydrophilic and hydrophobic layers that alternate parallel to specific crystallographic planes [16]. The largest crystal faces exhibit aliphatic chains on the surface, which partially explains the poor aqueous solubility characteristics [16].

Thermal Stability and Degradation Kinetics

Thermal stability represents a critical property of cannabigerolic acid, particularly given its tendency to undergo decarboxylation under elevated temperatures. The compound demonstrates first-order decarboxylation kinetics when subjected to thermal stress [17] [18]. The activation energy for cannabigerolic acid decarboxylation has been determined to be significant, though specific values vary depending on experimental conditions and analytical methods employed [17].

Studies indicate that cannabigerolic acid exhibits greater thermolability compared to other cannabinoids, with initial concentration reductions of approximately 35.6% at 250 degrees Celsius [19]. The thermal degradation process involves multiple pathways including decarboxylation to form cannabigerol and potential formation of other degradation products [19] [20]. The degradation rate increases with temperature elevation, particularly above 70 degrees Celsius in acidic conditions [20].

The thermal stability profile indicates that cannabigerolic acid requires careful temperature control during processing and storage to maintain chemical integrity [21]. Stability studies demonstrate that the compound can undergo conversion even under ambient conditions over extended periods, emphasizing the importance of proper storage protocols [17].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of cannabigerolic acid through both proton and carbon-13 analyses. The 1H NMR spectrum exhibits characteristic signals corresponding to the various structural components of the molecule [13] [15] [22]. The aromatic protons appear in the downfield region, while the aliphatic protons of the geranyl chain and pentyl substituent generate complex multipicity patterns in the upfield regions [15].

The 13C NMR spectrum of cannabigerolic acid displays signals consistent with the molecular framework, including carbonyl carbon at approximately 176.2 ppm, aromatic carbons in the 103-163 ppm range, and aliphatic carbons between 14-40 ppm [15]. The carboxylic acid carbonyl carbon appears characteristically downfield, confirming the presence of the acid functionality [15]. Chemical shift assignments have been established for all carbon positions, providing a comprehensive spectroscopic fingerprint for compound identification [15] [22].

The substitution of the carboxylic acid group on the cannabinoid nucleus significantly affects the chemical shifts of specific protons, particularly H-1 of the C5 side chain and the 2-OH proton [22]. These spectroscopic changes serve as diagnostic indicators for distinguishing cannabigerolic acid from its decarboxylated counterpart and other related compounds [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of cannabigerolic acid reveals characteristic fragmentation patterns that facilitate compound identification and quantification. Under electrospray ionization conditions, the compound exhibits a molecular ion peak at m/z 361 corresponding to [M+H]+ and m/z 359 for [M-H]- in negative ion mode [23] [24] [25]. The exact mass has been determined as 360.23005950 atomic mass units [3].

Fragmentation studies demonstrate specific breakdown pathways characteristic of cannabigerolic acid structure. The compound shows prominent fragment ions resulting from loss of the carboxylic acid group and various portions of the geranyl side chain [23] [24]. Tandem mass spectrometry reveals distinctive fragmentation patterns that differentiate cannabigerolic acid from structural isomers and related cannabinoids [23].

The fragmentation pattern includes loss of 44 mass units corresponding to CO2 elimination during decarboxylation processes [25]. Additional fragmentation involves cleavage of the geranyl chain with characteristic neutral losses that provide structural information about the side chain arrangement [24] [25]. These fragmentation characteristics serve as valuable tools for analytical identification and quantitative determination in complex matrices.

Infrared Spectroscopy Features

Infrared spectroscopy of cannabigerolic acid exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure. The compound displays a strong carbonyl stretching vibration around 1700 cm-1, typical of carboxylic acid functional groups [26] [27] [28] [29]. This peak represents one of the most diagnostic features for identifying cannabigerolic acid through infrared analysis.

The hydroxyl groups present in the molecule contribute to broad absorption bands in the 2500-3300 cm-1 region, characteristic of O-H stretching vibrations [28]. These bands often appear broad and intense due to hydrogen bonding interactions typical of phenolic and carboxylic acid groups [28]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm-1 region, while aliphatic C-H stretches occur around 2800-3000 cm-1 [26].

Ultraviolet spectroscopy reveals absorption maxima that reflect the aromatic chromophore system. The compound exhibits UV absorption peaks at specific wavelengths including maxima around 222 nm and 265 nm in methanol solution [2]. The molar absorptivity values have been determined as 33,000 ± 3,000 at 222 nm and 12,000 ± 1,500 at 265 nm [2]. These spectroscopic parameters provide quantitative analytical capabilities for concentration determination.

Chemical Reactivity

Decarboxylation Mechanisms to Form CBG

The decarboxylation of cannabigerolic acid to form cannabigerol represents the most significant chemical transformation of this compound. This process occurs through non-enzymatic mechanisms involving thermal activation or photochemical conditions [30] [31] [32]. The reaction follows first-order kinetics with respect to cannabigerolic acid concentration [17] [18].

The decarboxylation mechanism involves removal of the carboxyl group with concurrent formation of carbon dioxide [30] [33] [34]. Heat application at temperatures around 110 degrees Celsius effectively catalyzes this transformation [35] [34]. The process can also occur under ultraviolet irradiation or extended storage conditions, particularly in the presence of light and elevated temperatures [31] [36].

Studies indicate that the decarboxylation of cannabigerolic acid proceeds more slowly than that of tetrahydrocannabinolic acid but faster than some other acidic cannabinoids [17]. The activation energy requirements and rate constants have been determined under various experimental conditions, providing quantitative parameters for predicting decarboxylation behavior [17] [18]. The reaction typically achieves completion within several hours under optimal temperature conditions, though lower temperatures require extended reaction times [17].

Conjugate Base Formation (Cannabigerolate)

Cannabigerolic acid functions as a weak acid capable of forming its conjugate base, cannabigerolate, under appropriate pH conditions. The predicted pKa value for cannabigerolic acid is 3.41 ± 0.43, indicating moderate acidity [12]. This pKa value suggests that the compound exists predominantly in its protonated form under physiological pH conditions but can undergo deprotonation in alkaline environments.

The formation of cannabigerolate involves deprotonation of the carboxylic acid group, resulting in a negatively charged carboxylate anion [6] [7]. This conjugate base exhibits different solubility and binding characteristics compared to the parent acid [7]. The ionization state significantly influences the compound's interactions with biological targets and affects its pharmacokinetic properties.

Studies examining the complex-forming properties of cannabigerolic acid demonstrate its ability to coordinate with metal ions such as copper(II) and zinc(II) in various ionization states [37]. The formation of metal complexes occurs preferentially with the completely deprotonated dinegative ligand molecule, indicating that cannabigerolate can function as a multidentate ligand [37]. These coordination properties have implications for potential biological activities and formulation considerations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant